molecular formula C11H21NO4S B6791774 N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide

N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide

Cat. No.: B6791774
M. Wt: 263.36 g/mol
InChI Key: VZCQCTHZHREEAK-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, an oxetane ring, and a sulfonamide group

Properties

IUPAC Name

N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-10(2)4-3-5-11(10,13)8-12-17(14,15)9-6-16-7-9/h9,12-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCQCTHZHREEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(CNS(=O)(=O)C2COC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopentyl and oxetane rings. One common approach is the intramolecular cyclization of suitable precursors under controlled conditions. For instance, the oxetane ring can be synthesized through intramolecular etherification or epoxide ring opening followed by ring closure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism by which N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but typically include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide is unique due to the combination of its structural features, which confer distinct physicochemical properties and reactivity. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

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